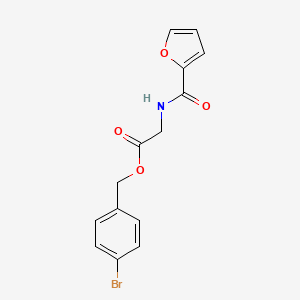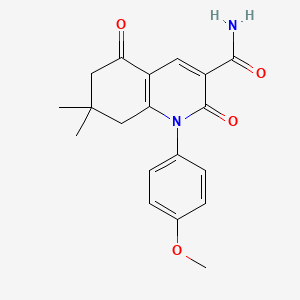![molecular formula C16H16N4O B5668197 5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine](/img/structure/B5668197.png)
5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of pyridine amines and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to have potent inhibitory effects on several enzymes, including protein kinase C and phosphodiesterase. These enzymes play critical roles in various cellular signaling pathways and have been implicated in several diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine involves the inhibition of protein kinase C and phosphodiesterase enzymes. These enzymes play critical roles in various cellular signaling pathways, and their inhibition by this compound leads to a reduction in cellular proliferation, inflammation, and other pathological processes.
Biochemical and Physiological Effects:
5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and reduce inflammation in various animal models. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
The advantages of using 5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine in lab experiments include its high potency and selectivity for its target enzymes. It also has a high yield of synthesis, making it readily available for use in experiments. However, one limitation of using this compound is its potential toxicity, which needs to be carefully monitored in experiments.
将来の方向性
There are several future directions for the study of 5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine. One potential direction is the development of this compound as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is the study of the mechanism of action of this compound in more detail, including its interactions with other cellular signaling pathways. Finally, the development of more potent and selective analogs of this compound could lead to the development of more effective therapeutic agents.
合成法
The synthesis method of 5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine involves the reaction of 4-bromo-2-nitropyridine with 4-(2-aminophenoxy)ethylamine in the presence of a palladium catalyst. The reaction proceeds via a Suzuki-Miyaura cross-coupling reaction to yield the desired product. The yield of the reaction is typically high, and the compound can be purified by standard chromatographic techniques.
特性
IUPAC Name |
5-[4-(2-imidazol-1-ylethoxy)phenyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-16-6-3-14(11-19-16)13-1-4-15(5-2-13)21-10-9-20-8-7-18-12-20/h1-8,11-12H,9-10H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPBBVDPWWESBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)OCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5668116.png)
![N,N,2-trimethyl-7-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B5668130.png)

![3-[(4aR*,7aS*)-6,6-dioxido-4-[(propylthio)acetyl]hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5668148.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5668151.png)
![1-(2-furylmethyl)-3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine](/img/structure/B5668158.png)

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5668174.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5668182.png)
![3-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-5-methylpyridine](/img/structure/B5668187.png)
![2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5668191.png)


